molecular formula C22H21NO4 B504878 N-(1,2-dihydroacenaphthylen-5-yl)-3,4,5-trimethoxybenzamide

N-(1,2-dihydroacenaphthylen-5-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B504878
M. Wt: 363.4g/mol
InChI Key: OQPXTSMDRDNOAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,2-dihydroacenaphthylen-5-yl)-3,4,5-trimethoxybenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an acenaphthene moiety attached to a benzamide structure, which is further substituted with three methoxy groups at the 3, 4, and 5 positions of the benzene ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-3,4,5-trimethoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with acenaphthene and 3,4,5-trimethoxybenzoic acid.

    Formation of Acenaphthenylamine: Acenaphthene is first converted to acenaphthenylamine through a series of reactions, including nitration, reduction, and amination.

    Amide Formation: The acenaphthenylamine is then reacted with 3,4,5-trimethoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-dihydroacenaphthylen-5-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzamide structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzamides.

Scientific Research Applications

N-(1,2-dihydroacenaphthylen-5-yl)-3,4,5-trimethoxybenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Affecting Gene Expression: Altering the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-3-yl)benzamide: Similar structure with a pyridine ring instead of acenaphthene.

    3,4,5-Trimethoxybenzamide: Lacks the acenaphthene moiety but has the same methoxy substitutions.

    Acenaphthoquinone: Contains the acenaphthene structure but differs in functional groups.

Uniqueness

N-(1,2-dihydroacenaphthylen-5-yl)-3,4,5-trimethoxybenzamide is unique due to the combination of the acenaphthene moiety and the trimethoxy-substituted benzamide structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H21NO4

Molecular Weight

363.4g/mol

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C22H21NO4/c1-25-18-11-15(12-19(26-2)21(18)27-3)22(24)23-17-10-9-14-8-7-13-5-4-6-16(17)20(13)14/h4-6,9-12H,7-8H2,1-3H3,(H,23,24)

InChI Key

OQPXTSMDRDNOAA-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4

Origin of Product

United States

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